molecular formula C11H15N5O4S B11309810 2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11309810
M. Wt: 313.34 g/mol
InChI Key: PKIMJCBHKMFGEV-UHFFFAOYSA-N
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Description

2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that features both imidazole and pyrimidine moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyrimidine moiety. The final step often involves the sulfonation and hydroxylation of the compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines .

Scientific Research Applications

2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide apart is its unique combination of imidazole and pyrimidine rings, along with the sulfonamide group. This structural complexity imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H15N5O4S/c1-8-9(10(17)15-11(18)14-8)21(19,20)13-3-2-5-16-6-4-12-7-16/h4,6-7,13H,2-3,5H2,1H3,(H2,14,15,17,18)

InChI Key

PKIMJCBHKMFGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCCN2C=CN=C2

Origin of Product

United States

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